molecular formula C7H7NO3 B12875110 Glycine, N-(2-furanylmethylene)- CAS No. 375365-51-8

Glycine, N-(2-furanylmethylene)-

Katalognummer: B12875110
CAS-Nummer: 375365-51-8
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: HBKWGWXLBXMSTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Furan-2-ylmethylene)amino)acetic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound features a furan ring, which is a five-membered aromatic ring with one oxygen atom, and an aminoacetic acid moiety, which is a simple amino acid derivative.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid typically involves the condensation reaction between furan-2-carbaldehyde and glycine. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. The reaction can be represented as follows:

Furan-2-carbaldehyde+Glycine2-((Furan-2-ylmethylene)amino)acetic acid\text{Furan-2-carbaldehyde} + \text{Glycine} \rightarrow \text{2-((Furan-2-ylmethylene)amino)acetic acid} Furan-2-carbaldehyde+Glycine→2-((Furan-2-ylmethylene)amino)acetic acid

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

2-((Furan-2-ylmethylene)amino)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The compound can be reduced to form the corresponding furan-2-ylmethylamine derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

2-((Furan-2-ylmethylene)amino)acetic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex furan derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents due to its biological activity.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Wirkmechanismus

The mechanism of action of 2-((Furan-2-ylmethylene)amino)acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 2-((Furan-2-ylmethylene)amino)acetic acid.

    Furan-2,5-dicarboxylic acid: An oxidation product of the furan ring.

    Furan-2-ylmethylamine: A reduction product of the compound.

Uniqueness

2-((Furan-2-ylmethylene)amino)acetic acid is unique due to its combination of a furan ring and an aminoacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Eigenschaften

CAS-Nummer

375365-51-8

Molekularformel

C7H7NO3

Molekulargewicht

153.14 g/mol

IUPAC-Name

2-(furan-2-ylmethylideneamino)acetic acid

InChI

InChI=1S/C7H7NO3/c9-7(10)5-8-4-6-2-1-3-11-6/h1-4H,5H2,(H,9,10)

InChI-Schlüssel

HBKWGWXLBXMSTG-UHFFFAOYSA-N

Kanonische SMILES

C1=COC(=C1)C=NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.